molecular formula C8H12N2O4 B1376539 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1376269-03-2

3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B1376539
CAS RN: 1376269-03-2
M. Wt: 200.19 g/mol
InChI Key: HYBUIASIUHVEPO-UHFFFAOYSA-N
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Description

The compound “3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the molecular formula C8H12N2O4 . It is a type of oxadiazole, which is a class of compounds containing an oxygen atom and two nitrogen atoms in a five-membered aromatic ring .


Molecular Structure Analysis

The molecular structure of “3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid” consists of a propanoic acid group attached to a 1,2,4-oxadiazole ring, which in turn is substituted with a methoxyethyl group . The molecular weight of the compound is 200.19 .

Scientific Research Applications

Novel Indole Based Hybrid Oxadiazole Scaffolds

A study by Nazir et al. (2018) explores the synthesis of novel indole-based oxadiazole scaffolds, which include compounds related to 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid. These compounds have been investigated for their potential as urease inhibitors, demonstrating promising results in vitro. The study suggests their potential use in therapeutic drug design programs due to their inhibitory properties and mild cytotoxicity toward cell membranes (Nazir et al., 2018).

Antimicrobial Properties of Coumarins Featuring Oxadiazole

Krishna et al. (2015) reported the synthesis of coumarins featuring 1,2,4-oxadiazole, a structure related to 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid. These compounds were evaluated for their antibacterial and antifungal activities. This research highlights the relevance of oxadiazole derivatives in developing new pharmaceutical and agrochemical products (Krishna et al., 2015).

Corrosion Inhibition Properties

Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion in mild steel in sulphuric acid. This study demonstrates the potential application of 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid-related compounds in industrial settings, particularly in protecting metals from corrosion (Ammal et al., 2018).

Potential in Cancer Drug Development

Kamath et al. (2016) synthesized indole–quinoline–oxadiazoles, structurally related to the target compound, and evaluated their cytotoxic potential in cancer cells. This research highlights the importance of hybrid molecules with oxadiazole structures in developing cancer therapeutics (Kamath et al., 2016).

Aldose Reductase Inhibitors

In the study by La Motta et al. (2008), 1,2,4-oxadiazol-5-yl-acetic acids, which share a similar core structure with the target compound, were synthesized and tested for their ability to inhibit aldose reductase. This enzyme is significant in diabetic complications, highlighting the potential therapeutic applications of these compounds (La Motta et al., 2008).

properties

IUPAC Name

3-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-5(13-2)8-9-6(14-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBUIASIUHVEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

CAS RN

1376269-03-2
Record name 3-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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